2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one
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Overview
Description
2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Quinazolinone Core Synthesis: The final step involves the formation of the quinazolinone core, which can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the tetrazole ring, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the quinazolinone core.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may be studied for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, compounds with quinazolinone cores are often explored for their potential as drugs. This compound could be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound, known for its diverse biological activities.
1-methyl-1H-tetrazole: A component of the compound, often used in pharmaceuticals for its stability and bioactivity.
Thioethers: Compounds containing sulfur, known for their unique chemical properties.
Uniqueness
What sets 2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one apart is the combination of the quinazolinone core with the tetrazole and thioether functionalities. This unique structure may confer distinct biological activities and chemical reactivity, making it a compound of interest for further research.
Properties
IUPAC Name |
2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c1-17-11(14-15-16-17)19-6-9-12-8-5-3-2-4-7(8)10(18)13-9/h2-5H,6H2,1H3,(H,12,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAFAJRJJALTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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